



Application Note: DNA Sequencing Protocols for HBB: c.119A > G Mutation Detection

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Compound of Interest		
Compound Name:	hemoglobin Tianshui	
Cat. No.:	B1178653	Get Quote

Introduction

The human hemoglobin subunit beta (HBB) gene, located on chromosome 11, provides the genetic code for the beta-globin chain, a critical component of adult hemoglobin (HbA).[1][2][3] Mutations in the HBB gene can lead to a group of inherited blood disorders known as hemoglobinopathies, the most common being β -thalassemia and sickle cell disease.[4][5] These conditions are characterized by reduced or absent production of beta-globin chains, resulting in clinical manifestations ranging from mild anemia to severe, transfusion-dependent anemia.[2][6]

The specific point mutation, HBB: c.119A > G, results in an amino acid change from glutamine to arginine at codon 39 (p.Gln40Arg), a variant known as Hb Tianshui.[7] Accurate and reliable detection of this and other HBB mutations is essential for diagnosis, genetic counseling, carrier screening, and informing therapeutic strategies in drug development.

This application note provides detailed protocols for the detection of the HBB: c.119A > G mutation using two primary molecular techniques: Sanger Sequencing and Targeted Next-Generation Sequencing (NGS).

Methodology Comparison

Both Sanger sequencing and NGS are powerful tools for mutation detection. Sanger sequencing is considered the "gold standard" for validating specific single nucleotide variants (SNVs) due to its high accuracy for a single target.[8][9] In contrast, NGS offers a high-



throughput approach, enabling the simultaneous analysis of multiple genes or the entire HBB gene, which is advantageous for comprehensive screening or when multiple mutations are suspected.[10][11][12]

Table 1: Comparison of Sanger Sequencing and NGS for

HBB c.119A > G Detection

Feature	Sanger Sequencing	Targeted Next-Generation Sequencing (NGS)
Principle	Dideoxy chain termination of a single DNA fragment.[13]	Massively parallel sequencing of millions of DNA fragments. [10]
Analytical Sensitivity	High (99%+ accuracy for true- variant detection).[9][14]	Very High (Can detect low-frequency variants down to 1%).[10][13]
Detection Limit	~15-20% for heterozygous variants in a mixed sample.[8] [13]	As low as 1% variant allele frequency.[13]
Throughput	Low (one fragment per reaction).[13]	High (hundreds to thousands of genes/samples per run).[10]
Cost	Cost-effective for single targets or few samples.[9]	More cost-effective for large gene panels or high sample volumes.[10]
Discovery Power	Limited to the targeted amplicon.	High; can identify novel or unexpected variants across the entire gene.[10][13]
Application	Gold-standard validation of known mutations, single-gene testing.[8]	Comprehensive screening, discovery of novel mutations, analysis of complex cases.[11]

Experimental Protocols



Protocol 1: Sanger Sequencing for HBB c.119A > G Validation

This protocol outlines the targeted amplification and sequencing of the HBB gene region encompassing the c.119A > G mutation, which is located in exon 1.

3.1. Genomic DNA Extraction

- Extract high-quality genomic DNA (gDNA) from peripheral blood leukocytes using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- Assess DNA concentration and purity (A260/A280 ratio of ~1.8) using a spectrophotometer (e.g., NanoDrop).
- Dilute gDNA to a working concentration of 10-20 ng/μL.

3.2. PCR Amplification of HBB Exon 1

• Prepare a PCR master mix to amplify the region of HBB containing the target mutation.

Table 2: Primer Sequences for HBB Exon 1 Amplification

Primer Name	Sequence (5' to 3')	Target Region	Amplicon Size
HBB_Ex1_F	GGCAGAGCCATCT ATTGCTTAC	HBB Exon 1	~240 bp

| HBB Ex1 R | GAGGAGAGTCCAGTGATAGAT | HBB Exon 1 | ~240 bp |

Note: These primers are designed to flank the c.119 position within HBB exon 1. Primer sequences should always be validated in silico before ordering.

Table 3: PCR Reaction Components



Component	Volume (μL)	Final Concentration
2x PCR Master Mix (with Taq)	12.5	1x
Forward Primer (10 μM)	1.0	0.4 μΜ
Reverse Primer (10 μM)	1.0	0.4 μΜ
Genomic DNA (10-20 ng/μL)	2.0	20-40 ng
Nuclease-Free Water	8.5	-

| Total Volume | 25.0 | |

3.3. Thermocycling Conditions

 Use the following conditions, which may be optimized based on the specific polymerase and instrument used.[15][16]

o Initial Denaturation: 95°C for 10 minutes

o 35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 58°C for 40 seconds

Extension: 72°C for 40 seconds

Final Extension: 72°C for 5 minutes

o Hold: 4°C

• Verify the PCR product size by running 5 μ L of the reaction on a 1.5% agarose gel.

3.4. PCR Product Purification

• Purify the remaining PCR product to remove unincorporated dNTPs and primers using either an enzymatic method (e.g., ExoSAP-IT) or a column-based purification kit (e.g., QIAquick



PCR Purification Kit), following the manufacturer's instructions.[16]

3.5. Cycle Sequencing

- Perform cycle sequencing using the BigDye™ Terminator v3.1 Cycle Sequencing Kit.
- Prepare separate reactions for the forward and reverse primers.

Table 4: Cycle Sequencing Reaction Components

Component	Volume (μL)
BigDye™ Terminator v3.1 Ready Reaction Mix	2.0
5x Sequencing Buffer	2.0
Primer (Forward or Reverse, 3.2 μM)	1.0
Purified PCR Product	2.0
Nuclease-Free Water	3.0

| Total Volume | 10.0 |

3.6. Sequencing and Data Analysis

- Purify the cycle sequencing products (e.g., via ethanol/EDTA precipitation).
- Resuspend the products in Hi-Di[™] Formamide and perform capillary electrophoresis on a genetic analyzer (e.g., Applied Biosystems 3500).
- Analyze the resulting electropherograms using sequencing analysis software (e.g., Chromas). Align the sequence to the HBB reference sequence (NCBI NG_000007.3) to identify the A>G substitution at position c.119.

Protocol 2: Targeted Next-Generation Sequencing (NGS) of the HBB Gene



This protocol provides a high-level workflow for using a targeted NGS panel to screen the entire HBB gene.

2.1. Library Preparation

- Quantify gDNA accurately using a fluorometric method (e.g., Qubit).
- Prepare sequencing libraries using a commercial targeted NGS kit (e.g., Devyser Thalassemia NGS assay, Illumina TruSeq Custom Amplicon).[17] This typically involves:
 - Multiplex PCR: A single-tube PCR reaction to amplify all coding exons and flanking intronic regions of the HBB gene.[4][17]
 - Indexing PCR: A second PCR step to add unique indexes and sequencing adapters to each sample's amplicons.

2.2. Library QC and Pooling

- Validate the size distribution of the final libraries using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
- Quantify the libraries and normalize them to the same concentration.
- Pool the indexed libraries into a single tube for sequencing.

2.3. Sequencing

 Sequence the pooled library on a suitable NGS platform (e.g., Illumina MiSeq) according to the manufacturer's instructions.[17]

2.4. Bioinformatic Analysis

- Data QC: Assess the quality of raw sequencing reads (FASTQ files).
- Alignment: Align reads to the human reference genome (e.g., hg19/GRCh37) to map them to the HBB gene locus.



- Variant Calling: Use a variant caller (e.g., GATK) to identify single nucleotide variants (SNVs)
 and small insertions/deletions (indels) compared to the reference sequence.
- Annotation: Annotate the identified variants to determine their location (e.g., exon, intron), type (e.g., missense, nonsense), and known clinical significance by cross-referencing databases like ClinVar and dbSNP.
- Filtering & Reporting: Filter for high-quality variants within the HBB gene and report the presence or absence of the c.119A > G mutation.

Visualizations

Caption: Sanger sequencing workflow for HBB: c.119A > G detection.

Caption: Targeted NGS workflow for comprehensive HBB gene analysis.

Caption: Logical flow from HBB gene mutation to protein variant.

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